N'-Hydroxy-3,5-dimethylbenzimidamide
Description
N'-Hydroxy-3,5-dimethylbenzimidamide (CAS: 453566-08-0) is a substituted benzimidamide derivative characterized by a hydroxyimino (-NHOH) functional group attached to a benzene ring with methyl substituents at the 3- and 5-positions. Its molecular formula is C₉H₁₁N₂O, and it is structurally classified as a benzenecarboximidamide derivative. This compound is notable for its role in organic synthesis, particularly as a precursor in metal-catalyzed C–H bond functionalization reactions due to its ability to act as an N,O-bidentate ligand .
Key properties include:
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N'-hydroxy-3,5-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2O/c1-6-3-7(2)5-8(4-6)9(10)11-12/h3-5,12H,1-2H3,(H2,10,11) |
InChI Key |
PSUKHKHDOMPZRE-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)/C(=N/O)/N)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=NO)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3,5-dimethylbenzene-1-carboximidamide typically involves the reaction of 3,5-dimethylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of N’-hydroxy-3,5-dimethylbenzene-1-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification process may involve additional steps such as column chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-3,5-dimethylbenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N’-hydroxy-3,5-dimethylbenzene-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N’-hydroxy-3,5-dimethylbenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its hydroxyl group allows it to form hydrogen bonds with target molecules, influencing their activity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N'-Hydroxy-3,4-dimethylbenzimidamide (CAS: 40312-15-0)
- Structure : Methyl groups at 3- and 4-positions instead of 3,5-positions.
- Impact: The ortho-substituted methyl group introduces steric hindrance, reducing accessibility to the hydroxyimino group for coordination with metal catalysts. This limits its utility in C–H activation compared to the 3,5-dimethyl analog .
- Applications : Primarily used in small-molecule inhibitor synthesis for enzymatic studies.
3,5-Dichloro-N-hydroxy-benzamidine (CAS: 22179-81-3)
- Structure : Chlorine atoms replace methyl groups at 3,5-positions.
- Impact: The electron-withdrawing chlorine substituents enhance electrophilicity at the benzene ring, making this compound more reactive in nucleophilic aromatic substitution reactions. However, the reduced electron density at the hydroxyimino group diminishes its effectiveness as a directing group in catalysis .
- Applications : Intermediate in agrochemical synthesis (e.g., herbicides).
4-Bromo-N'-hydroxy-3,5-dimethylbenzene-1-carboximidamide (CAS: 1369782-07-9)
- Structure : Bromine substituent at the 4-position alongside 3,5-dimethyl groups.
- Impact: The bromine atom increases molecular polarizability, enhancing solubility in polar solvents.
Spectroscopic and Physicochemical Properties
NMR Data Comparison
Note: Methoxy groups in analogs (e.g., 3,5-dimethoxy derivatives) induce downfield shifts in aromatic protons compared to methyl substituents, reflecting electronic differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
